molecular formula C8H5BrF3N3 B13668068 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine

4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B13668068
M. Wt: 280.04 g/mol
InChI Key: YYDQYNHFCZEAGM-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine: is a heterocyclic compound that belongs to the class of indazole derivatives. It is characterized by the presence of a bromine atom at the fourth position, a trifluoromethyl group at the seventh position, and an amine group at the third position of the indazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

    Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

  • Substituted indazole derivatives with various functional groups at the fourth position.
  • Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Chemistry: 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound has shown potential in the development of therapeutic agents for the treatment of cancer, inflammation, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable scaffold for drug discovery.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, involved in various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H5BrF3N3

Molecular Weight

280.04 g/mol

IUPAC Name

4-bromo-7-(trifluoromethyl)-1H-indazol-3-amine

InChI

InChI=1S/C8H5BrF3N3/c9-4-2-1-3(8(10,11)12)6-5(4)7(13)15-14-6/h1-2H,(H3,13,14,15)

InChI Key

YYDQYNHFCZEAGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)NN=C2N)Br

Origin of Product

United States

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